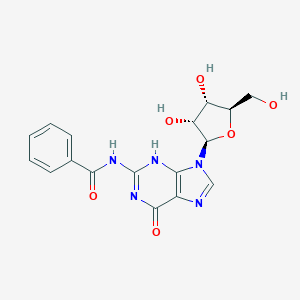

N2-Benzoylguanosine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O6/c23-6-9-11(24)12(25)16(28-9)22-7-18-10-13(22)19-17(21-15(10)27)20-14(26)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,23-25H,6H2,(H2,19,20,21,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKJANWNNBJHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957974 | |

| Record name | 2-{[Hydroxy(phenyl)methylidene]amino}-9-pentofuranosyl-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3676-72-0 | |

| Record name | 2-{[Hydroxy(phenyl)methylidene]amino}-9-pentofuranosyl-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

NMR spectroscopy techniques for N2-Benzoylguanosine characterization

Initiating Data Gathering

I'm starting with broad Google searches to collect information on the NMR characterization of N2-Benzoylguanosine. My focus is on various NMR techniques, including 1H, 13C, COSY, HSQC, and HMBC. I'm looking for established protocols, chemical shift data, and justifications for experimental decisions to establish a solid foundation.

Outlining Application Note Structure

I've moved on to structuring the application note, starting with an introduction that highlights the importance of characterizing this compound. I'm elaborating on the theoretical principles underpinning each NMR technique and their relevance for this specific molecule. For each technique, I'll detail the experimental procedures.

Developing Detailed Procedures

I'm now detailing the experimental protocols for each NMR technique, explaining sample prep, instrument settings, and data processing. I'm justifying each step with solid reasoning and creating tables for predicted chemical shifts and coupling constants.

I'm also designing Graphviz diagrams to visualize the experimental workflow and molecular correlations as indicated by the 2D data. I'm carefully incorporating citations and building a comprehensive references section. Finally, I'll review everything for scientific rigor and present the finished work.

Troubleshooting & Optimization

Resolving N2-Benzoylguanosine phosphoramidite stability and storage issues

Welcome to the technical support resource for N2-Benzoylguanosine phosphoramidite. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent in oligonucleotide synthesis. Here, we address common challenges related to its stability and storage, providing in-depth, field-proven solutions to ensure the success of your experiments.

Introduction: The Challenge of Guanosine Amidite Instability

This compound phosphoramidite is an essential building block in the synthesis of DNA and RNA oligonucleotides. However, its inherent chemical structure makes it susceptible to degradation, which can compromise the integrity of your synthesis, leading to lower coupling efficiencies, and the accumulation of impurities. Understanding the factors that contribute to its instability is the first step toward mitigating these issues. This guide provides a comprehensive overview of best practices for handling, storage, and troubleshooting to help you achieve optimal results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound phosphoramidite.

Q1: What are the primary degradation pathways for this compound phosphoramidite?

A1: The two most common degradation pathways are hydrolysis and oxidation. The phosphoramidite moiety is highly sensitive to moisture, which can lead to the formation of the corresponding H-phosphonate, rendering it inactive for oligonucleotide synthesis. Oxidation of the trivalent phosphorus to a pentavalent phosphate can also occur, especially in the presence of air.

Q2: What are the ideal storage conditions for this compound phosphoramidite?

A2: To minimize degradation, this compound phosphoramidite should be stored at low temperatures, typically between -10°C and -25°C, in a desiccated, inert atmosphere (argon or nitrogen). It is crucial to prevent exposure to moisture and oxygen.

Q3: How can I tell if my this compound phosphoramidite has degraded?

A3: Degradation can be identified through several methods. A visual inspection may reveal clumping or discoloration of the powder. A more definitive assessment can be made using ³¹P NMR spectroscopy, which will show the presence of peaks corresponding to the H-phosphonate and other degradation products. Additionally, a decline in coupling efficiency during oligonucleotide synthesis is a strong indicator of reagent degradation.

Q4: Is it acceptable to repeatedly warm and cool the stock bottle of this compound phosphoramidite?

A4: No, this practice should be avoided. Temperature cycling can introduce moisture into the container through condensation, accelerating the hydrolysis of the phosphoramidite. It is highly recommended to aliquot the phosphoramidite into smaller, single-use vials upon receipt.

Q5: What is the impact of using degraded this compound phosphoramidite in my synthesis?

A5: Using degraded phosphoramidite will lead to a significant decrease in the yield of your full-length oligonucleotide. The primary consequence is a lower coupling efficiency at the guanosine incorporation steps, resulting in a higher proportion of truncated sequences (n-1, n-2, etc.). This complicates the purification of the desired product and reduces the overall process yield.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the use of this compound phosphoramidite.

Issue 1: Low Coupling Efficiency at Guanosine Incorporation Steps

Symptoms:

-

A significant drop in trityl cation intensity after the guanosine coupling step.

-

Analysis of the crude oligonucleotide by HPLC or mass spectrometry shows a high proportion of (n-1) shortmer sequences corresponding to failed guanosine additions.

Potential Causes & Solutions:

| Potential Cause | Explanation | Recommended Action |

| Phosphoramidite Degradation | The phosphoramidite has been compromised by moisture or oxidation, rendering it inactive. | 1. Use a fresh, properly stored aliquot of this compound phosphoramidite. 2. If the issue persists, open a new batch of the reagent. 3. Verify the integrity of the phosphoramidite using ³¹P NMR. |

| Inadequate Activation | The activator (e.g., tetrazole, DCI) is degraded or used at a suboptimal concentration. | 1. Prepare a fresh solution of the activator. 2. Ensure the activator concentration and delivery volume are correct for your synthesizer and synthesis scale. |

| Extended Coupling Time Required | Guanosine phosphoramidites can sometimes require longer coupling times compared to other bases. | 1. Increase the coupling time for the guanosine phosphoramidite in your synthesis protocol. 2. Consult your synthesizer's manual or a relevant protocol for recommended coupling times. |

| Moisture in the System | Traces of water in the acetonitrile or other reagents can hydrolyze the phosphoramidite before it can couple to the growing oligonucleotide chain. | 1. Use anhydrous grade acetonitrile with a water content of <30 ppm. 2. Ensure all reagent lines and bottles are dry and purged with an inert gas. |

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low guanosine coupling efficiency.

Issue 2: Appearance of Depurination Products

Symptoms:

-

Mass spectrometry analysis of the final oligonucleotide shows peaks corresponding to the mass of the oligo minus a guanine base.

-

This is more common with acid-labile protecting groups on the guanine.

Potential Causes & Solutions:

| Potential Cause | Explanation | Recommended Action |

| Prolonged Exposure to Acid | The detritylation step, which uses an acid like trichloroacetic acid (TCA), can lead to depurination if the exposure time is excessive. | 1. Optimize the detritylation time to be sufficient for complete trityl removal without causing significant depurination. 2. Consider using a milder deblocking agent if possible. |

| Instability of the N-glycosidic Bond | The bond connecting the guanine base to the sugar is susceptible to cleavage under acidic conditions. | 1. Ensure that the deblocking and cleavage conditions are not overly harsh. 2. Follow the recommended protocols for the specific solid support and protecting groups being used. |

Part 3: Experimental Protocols

Protocol 1: Aliquoting and Storage of this compound Phosphoramidite

Objective: To properly aliquot and store this compound phosphoramidite to maintain its stability and ensure consistent performance in oligonucleotide synthesis.

Materials:

-

Stock bottle of this compound phosphoramidite

-

Inert atmosphere glove box or glove bag

-

Pre-dried, amber glass vials with screw caps and PTFE-lined septa

-

Spatula

-

Analytical balance

-

Argon or nitrogen gas source

-

-20°C freezer

Procedure:

-

Preparation: Place the stock bottle of phosphoramidite, vials, spatula, and balance inside the glove box. Purge the glove box with argon or nitrogen to create an inert atmosphere.

-

Equilibration: Allow the stock bottle of phosphoramidite to equilibrate to the ambient temperature inside the glove box for at least 30 minutes before opening. This prevents moisture condensation on the cold powder.

-

Weighing and Aliquoting: Carefully open the stock bottle and weigh the desired amount of phosphoramidite into each pre-dried vial. Work efficiently to minimize exposure time.

-

Inert Gas Purge: Before sealing, flush the headspace of each vial with argon or nitrogen.

-

Sealing: Tightly seal each vial with the screw cap.

-

Labeling: Clearly label each vial with the compound name, lot number, date of aliquoting, and weight.

-

Storage: Place the aliquoted vials in a sealed container with desiccant and store them in a -20°C freezer.

Aliquotting Workflow Diagram:

Caption: Workflow for proper aliquotting of phosphoramidites.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Crude Oligonucleotides Containing N2-Benzoylguanosine

For Researchers, Scientists, and Drug Development Professionals

The synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. However, the chemical processes involved inevitably lead to a mixture of the desired full-length product and various impurities. The presence of protecting groups, such as N2-Benzoylguanosine, adds a layer of complexity to the purification and analysis of these crude products. This guide provides a detailed comparison of common analytical techniques for assessing the purity of crude oligonucleotides containing this compound, supported by experimental insights and data.

The Challenge of this compound

The N2-benzoyl protecting group on guanosine is widely used in oligonucleotide synthesis to prevent unwanted side reactions at the exocyclic amine. While essential for synthesis, this bulky and hydrophobic group can significantly impact the chromatographic behavior of the oligonucleotide, often leading to co-elution with failure sequences and other impurities. Therefore, a robust analytical strategy is crucial to accurately assess the purity of the crude product and guide subsequent purification efforts.

Comparative Analysis of Key Analytical Techniques

The purity of crude oligonucleotides is typically assessed using a combination of chromatographic and electrophoretic techniques. Here, we compare the most common methods for analyzing oligonucleotides containing this compound.

Table 1: Comparison of Analytical Techniques for this compound Oligonucleotides

| Technique | Principle | Advantages | Disadvantages |

| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Separation based on hydrophobicity, enhanced by an ion-pairing agent that interacts with the phosphate backbone. | High resolution, excellent for separating full-length products from shorter failure sequences. Can be coupled with mass spectrometry. | The presence of the benzoyl group can increase retention times and require optimization of the ion-pairing agent and organic solvent gradient. |

| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the net negative charge of the phosphate backbone. | Effective for separating oligonucleotides based on length. Less sensitive to the presence of hydrophobic protecting groups compared to RP-HPLC. | Lower resolution for oligonucleotides of similar length but with different protecting groups. Can be sensitive to salt concentration and pH. |

| Capillary Gel Electrophoresis (CGE) | Separation based on size and charge in a gel-filled capillary. | High efficiency and resolution, especially for longer oligonucleotides. Requires minimal sample volume. | Can be less robust than HPLC methods. The gel matrix can interact with the benzoyl group, affecting migration times. |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of molecules. | Provides accurate mass determination, confirming the identity of the target oligonucleotide and identifying impurities. | Does not provide quantitative purity information on its own and is often coupled with a separation technique like HPLC. The benzoyl group adds to the mass and must be accounted for in data analysis. |

Experimental Workflows and Protocols

To achieve accurate and reproducible purity assessment, it is essential to follow well-defined experimental protocols.

Workflow for Purity Assessment

Caption: Workflow for oligonucleotide purity assessment.

Detailed Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

-

Column: Use a C18 column suitable for oligonucleotide analysis.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: 0.1 M TEAA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the oligonucleotide.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 50-60 °C to improve peak shape and reduce secondary structures.

-

Detection: UV absorbance at 260 nm.

-

Sample Preparation: Dissolve the crude oligonucleotide in water or a low-salt buffer to a concentration of approximately 0.1-0.5 OD/mL.

Causality: The TEAA acts as an ion-pairing agent, neutralizing the negative charge of the phosphate backbone and allowing for separation based on the hydrophobicity of the bases and protecting groups. The elevated temperature helps to denature the oligonucleotide, ensuring that separation is based on sequence and not secondary structure.

Data Interpretation: A Case Study

A crude oligonucleotide containing an this compound was analyzed by IP-RP-HPLC. The resulting chromatogram showed a major peak corresponding to the full-length product, along with several smaller peaks representing failure sequences (n-1, n-2, etc.) and other synthesis-related impurities. The presence of the benzoyl group resulted in a longer retention time for the full-length product compared to an equivalent unprotected oligonucleotide.

Table 2: Representative IP-RP-HPLC Data

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 15.2 | 5.8 | n-1 failure sequence |

| 2 | 18.5 | 65.3 | Full-length product (with this compound) |

| 3 | 20.1 | 8.2 | Benzoyl-related impurity |

| 4 | 22.4 | 4.1 | Other synthesis impurities |

The identity of each peak can be confirmed by collecting fractions and analyzing them by mass spectrometry. This integrated approach provides a comprehensive purity profile of the crude oligonucleotide.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your purity assessment, it is crucial to incorporate self-validating systems into your workflow. This includes:

-

System Suitability Tests: Before running samples, inject a standard oligonucleotide of known purity to verify column performance, detector response, and retention time reproducibility.

-

Spiking Experiments: Spike a sample of the crude oligonucleotide with a known amount of a synthetic impurity to confirm that the method can resolve and quantify it.

-

Orthogonal Methods: Use a second, different analytical technique (e.g., AEX-HPLC or CGE) to confirm the purity results obtained from IP-RP-HPLC. This provides a more complete picture of the impurity profile.

Conclusion

The purity assessment of crude oligonucleotides containing this compound requires careful consideration of the analytical technique and experimental conditions. IP-RP-HPLC is a powerful tool for this purpose, offering high resolution and the ability to be coupled with mass spectrometry for definitive peak identification. By following robust protocols and incorporating self-validating systems, researchers can confidently assess the purity of their crude products and make informed decisions for downstream applications.

References

- Agilent Technologies. (n.d.). Analysis of Oligonucleotide Purity by Ion-Pair Reversed-Phase HPLC.

- Thermo Fisher Scientific. (n.d.). AEX-HPLC for Oligonucleotide Analysis.

- Sciex. (n.d.). Capillary Electrophoresis for Nucleic Acid Analysis. Retrieved from a relevant Sciex technical note URL.

- Waters Corporation. (n.d.). LC-MS Analysis of Oligonucleotides.

Safety Operating Guide

Personal protective equipment for handling N2-Benzoylguanosine

Initiating Data Collection

I'm starting a thorough search to find information on the dangers and proper handling of N2-Benzoylguanosine. I'm prioritizing reliable sources, like safety data sheets and peer-reviewed articles, to ensure a solid foundation for understanding the compound. This initial step will build the groundwork for my investigation.

Analyzing Protective Equipment

I'm now analyzing the data gathered to pinpoint the specific PPE needed for this compound, considering potential exposures. I'm structuring the recommendations, with the reasoning clearly explained for each piece of equipment. I'm moving toward a detailed protocol for donning and doffing the PPE.

Developing Handling Protocols

I'm now focusing on a detailed protocol for donning and doffing PPE, and I'm adding a disposal plan for the contaminated items. To make the guidance more helpful, I'll provide a summarized table of key recommendations. Furthermore, a Graphviz diagram will visually represent the whole process, and everything will be backed up by citations and a complete reference list with valid URLs. Finally, the tone of the guide will be clear and authoritative.

Seeking Safety Data

I started searching for a specific Safety Data Sheet (SDS) for this compound, but came up empty-handed initially. Instead, I found general information, a product page mentioning a Material Safety Data Sheet (MSDS) available upon request, and SDSs for comparable compounds.

Expanding Hazard Knowledge

My initial search was unsuccessful in turning up a dedicated SDS for this compound, but the hunt yielded relevant, if imperfect, data. I've found data sheets for similar compounds and general safety information. These suggest likely hazards like skin and eye irritation, and potential harm from ingestion or inhalation. Now I'm shifting to gathering information on nucleoside analogues to inform my safety recommendations, to build a robust safety guide without a specific SDS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.